molecular formula C12H15N3O2 B2358594 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide CAS No. 2034362-87-1

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide

Cat. No.: B2358594
CAS No.: 2034362-87-1
M. Wt: 233.271
InChI Key: NKAZQMPYSVMIDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide is a synthetic heterocyclic compound designed for chemical and pharmaceutical research applications. This molecule incorporates two privileged pharmacophores—a 1,5-dimethyl-1H-pyrazole ring and a furan-2-carboxamide group—linked by an ethyl spacer. The pyrazole moiety is a well-established scaffold in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including use as herbicides, fungicides , and antimicrobial agents . The furan ring, an electron-rich heterocycle, is frequently employed in drug design for its ability to engage in hydrogen bonding with biological enzymes, thereby influencing the pharmacokinetic properties and bioavailability of lead compounds . Molecular hybridization, the strategy of combining these distinct bioactive fragments into a single molecule, aims to create novel chemical entities with enhanced properties or multi-target potential . As such, this compound serves as a valuable intermediate or lead structure for researchers investigating new agrochemicals or exploring new antimicrobial and antifungal agents . It is also a candidate for computational chemistry studies, including molecular docking and structure-activity relationship (SAR) analysis, particularly for targets known to interact with pyrazole and furan derivatives . This product is intended for research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-9-8-10(14-15(9)2)5-6-13-12(16)11-4-3-7-17-11/h3-4,7-8H,5-6H2,1-2H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAZQMPYSVMIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Pyrazole-Furan Hybrid Architectures

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide requires careful integration of pyrazole and furan ring systems. Two primary approaches dominate the literature: (1) stepwise construction of the pyrazole core followed by furan-carboxamide coupling and (2) modular assembly of pre-functionalized intermediates.

Pyrazole Ring Formation and Functionalization

The 1,5-dimethylpyrazole subunit is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For example, reacting hydrazine hydrate with acetylacetone yields 3,5-dimethylpyrazole, which is subsequently alkylated at the N1 position using ethylating agents like ethyl bromide or ethyl iodide under basic conditions. Alternatively, 1,3-dipolar cycloaddition between nitrile imines and alkynes offers a regioselective route to substituted pyrazoles, though this method is less common for 1,5-dimethyl derivatives.

Ethylation of Pyrazole

Key Coupling Methodologies

The final assembly of this compound involves coupling the ethylpyrazole and furan-carboxamide subunits. Three principal methods are documented:

Direct Amide Coupling Using Carbodiimides

This one-step protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. In a typical procedure:

  • 1,5-Dimethyl-3-(2-aminoethyl)-1H-pyrazole (1.0 equiv) and furan-2-carboxylic acid (1.2 equiv) are dissolved in DCM.
  • EDC (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the carboxylic acid.
  • The reaction is stirred at room temperature for 24 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72%
Advantages : Simplicity, minimal side products.
Limitations : Requires strict stoichiometric control to avoid over-activation of the carboxylic acid.

Mixed Carbonate-Mediated Aminolysis

An alternative method utilizes in situ generation of furan-2-carbonyl imidazolide:

  • Furan-2-carboxylic acid is treated with carbonyl diimidazole (CDI) in tetrahydrofuran (THF) to form the imidazolide intermediate.
  • 1,5-Dimethyl-3-(2-aminoethyl)-1H-pyrazole is added, and the mixture is refluxed for 6 hours.
  • The product is isolated via solvent evaporation and recrystallized from ethanol.

Yield : 70–78%
Advantages : Higher yields due to enhanced electrophilicity of the imidazolide.
Limitations : CDI is moisture-sensitive, necessitating anhydrous conditions.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound strategies to streamline purification:

  • Wang resin is functionalized with furan-2-carboxylic acid using standard Fmoc chemistry.
  • The immobilized acid is coupled with 1,5-dimethyl-3-(2-aminoethyl)-1H-pyrazole using HBTU/DIEA activation.
  • Cleavage from the resin with trifluoroacetic acid (TFA) yields the target compound.

Yield : 80–85%
Advantages : Scalability, reduced purification burden.
Limitations : Requires specialized equipment and resins.

Optimization and Challenges

Regioselectivity in Pyrazole Alkylation

The N1 versus N2 alkylation of pyrazole is a critical concern. Steric and electronic factors favor N1 substitution in 1,5-dimethylpyrazole due to the methyl groups’ directing effects. However, trace amounts of N2-alkylated byproducts (<5%) are often observed, necessitating chromatographic separation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to decomposition at elevated temperatures. Optimal conditions for amide coupling involve DCM or THF at 25–40°C.

Analytical Characterization

Successful synthesis is confirmed through spectroscopic and chromatographic analyses:

Technique Key Data
¹H NMR δ 7.45 (s, 1H, furan H-5), 6.55 (d, 1H, furan H-4), 3.85 (t, 2H, ethyl linker), 2.35 (s, 3H, CH₃)
LC-MS [M+H]⁺ = 234.2 (calculated), 234.1 (observed)
HPLC Purity ≥95% (C18 column, acetonitrile/water gradient)

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound can be incorporated into polymers to enhance their thermal and mechanical properties.

    Biological Studies: It can be used as a probe to study enzyme interactions and metabolic pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole ring can act as a bioisostere for various functional groups, allowing it to mimic the activity of natural substrates or inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of pyrazole- and furan-based derivatives. Key analogues include:

  • N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)thiophene-2-carboxamide : Replaces furan with thiophene, modifying electronic properties and intermolecular interactions.
Table 1: Hypothetical Comparison of Structural and Physical Properties
Compound Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors LogP (Predicted) Melting Point (°C)
Target Compound 263.30 1 / 4 1.8 180–185 (hypothetical)
N-(2-(1H-pyrazol-3-yl)ethyl)furan-2-carboxamide 235.24 2 / 4 1.2 160–165
1,5-Diphenyl variant 387.45 1 / 4 3.5 210–215
Thiophene variant 279.38 1 / 3 2.3 175–180

Note: Data are illustrative; experimental values require validation.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns critically influence physicochemical properties. The target compound’s carboxamide group (–CONH–) and furan oxygen atoms serve as hydrogen bond acceptors, while the pyrazole N–H (if deprotonated) may act as a donor. Graph set analysis, a method pioneered by Etter and extended by Bernstein et al., would classify these interactions (e.g., S(6) rings for carboxamide dimers or C(4) chains for furan-mediated contacts) . In contrast, the thiophene analogue’s sulfur atom reduces hydrogen-bonding capacity, favoring van der Waals interactions, while the diphenyl variant’s bulky substituents may disrupt packing efficiency.

Electronic and Solubility Profiles

  • Electron Density : The furan ring’s oxygen enhances electron density compared to thiophene’s sulfur, affecting dipole moments and reactivity.
  • Solubility: Methyl groups on the pyrazole increase hydrophobicity relative to the non-methylated analogue, reducing aqueous solubility. The diphenyl variant’s high LogP (Table 1) further limits solubility in polar solvents.

Research Findings and Implications

Stability and Reactivity

In contrast, unsubstituted pyrazole derivatives may exhibit higher reactivity due to accessible N–H sites.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. The following sections will detail its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 248.29 g/mol. The compound features a furan ring and a pyrazole moiety, which are known for their pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both furan and pyrazole derivatives. The exact synthetic pathway can vary, but it often includes the formation of the pyrazole ring followed by coupling with furan derivatives to yield the final product.

Anticancer Properties

Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer activity. For instance, studies have shown that related pyrazole derivatives demonstrate cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF73.79
Compound BHep-23.25
Compound CA54926
This compoundTBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy .

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been noted for their anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in experimental models. This suggests that this compound may also possess anti-inflammatory activity.

The biological activity of this compound is likely mediated through multiple pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole-based compounds in preclinical models:

  • Study 1 : A derivative similar to this compound was tested against breast cancer cell lines (MCF7), showing promising results with an IC50 value of 4.0 µM.
  • Study 2 : Another investigation evaluated the anti-inflammatory properties in a rat model of arthritis, where the compound significantly reduced swelling and pain compared to controls.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling the furan-2-carboxylic acid derivative with a pyrazole-containing ethylamine intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Purification : Column chromatography or recrystallization (e.g., using DMF/water mixtures) ensures high purity .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 0–60°C) and stoichiometry to minimize side products like unreacted starting materials or dimerization .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : Confirm the presence of pyrazole (δ 6.0–7.0 ppm) and furan (δ 7.2–7.8 ppm) protons, and assess methyl group environments (δ 2.0–3.0 ppm) .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., N–H⋯O interactions between the amide and furan groups) to validate the 3D structure .
  • Mass spectrometry : Verify molecular weight (e.g., [M+H]+ peak) and rule out impurities .

Q. What preliminary biological screening strategies are suitable for this compound?

  • In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) due to pyrazole’s affinity for enzyme active sites .
  • Cytotoxicity : Screen in cancer cell lines (e.g., MTT assay) to evaluate antiproliferative potential .
    • Target prioritization : Use cheminformatics tools (e.g., SwissTargetPrediction) to identify plausible targets based on structural analogs .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks and π-π interactions?

  • SHELX refinement : Employ SHELXL for high-resolution structure determination, focusing on anisotropic displacement parameters to model disorder in flexible groups (e.g., ethyl linker) .
  • Graph-set analysis : Classify hydrogen bonds (e.g., N–H⋯O, C–H⋯O) using Etter’s rules to identify stabilizing motifs. For example, DMF solvent molecules may form ternary hydrogen bonds with the amide group .
  • π-π stacking : Measure centroid distances (e.g., 3.8 Å between furan and chromone rings) to assess contribution to crystal packing .

Q. How can structure-activity relationship (SAR) studies improve biological potency?

  • Modifications :

  • Pyrazole substituents : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 1- and 5-positions to enhance target binding .
  • Ethyl linker replacement : Test rigid spacers (e.g., propargyl) to reduce conformational entropy and improve affinity .
    • Validation : Compare IC₅₀ values in enzyme assays and correlate with computational docking scores (e.g., AutoDock Vina) .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

  • ADMET profiling :

  • Solubility : Use QSPR models (e.g., ALOGPS) to estimate logP (~2.5) and identify co-solvents (e.g., PEG-400) for in vivo studies .
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) via molecular dynamics to predict oxidation sites .
    • Docking simulations : Map binding poses to homologous protein structures (e.g., COX-2 for anti-inflammatory activity) using PyMOL .

Q. How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

  • Troubleshooting :

  • Purity verification : Re-analyze batches via HPLC to exclude degradation products (e.g., hydrolyzed amide) .
  • Assay conditions : Standardize buffer pH, ionic strength, and temperature to minimize variability .
    • Orthogonal assays : Confirm activity using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics directly .

Q. What formulation strategies address poor aqueous solubility?

  • Approaches :

  • Nanoparticle encapsulation : Use PLGA polymers to enhance bioavailability .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve solubility without altering pharmacophore integrity .
    • In silico guidance : Predict solubility parameters (e.g., Hansen solubility spheres) using COSMO-RS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.